Methyl 2-formyl-5-methylbenzoate
Overview
Description
Methyl 2-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, featuring both ester and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the direct formylation of methyl 5-methylbenzoate using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction is carried out under controlled temperature conditions to prevent over-formylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-formyl-5-methylbenzoic acid.
Reduction: 2-hydroxymethyl-5-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the development of bioactive compounds with potential antifungal, antibacterial, and anticancer properties.
Medicine: It is explored for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Methyl 2-formyl-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the methyl group at the 5-position, which can influence its reactivity and biological activity.
Methyl 5-methylbenzoate: Lacks the formyl group, making it less versatile in certain synthetic applications.
2-formyl-5-methylbenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research Its unique combination of functional groups allows for diverse chemical reactions and applications in various fields
Properties
IUPAC Name |
methyl 2-formyl-5-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVONXOCJZZEKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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